Nickel-Catalyzed Cross-Coupling Yields: 2-(Methylthio)oxazole Outperforms Traditional Cyclodehydration Methods
In a direct synthetic comparison, 2-(methylthio)oxazole serves as a superior substrate for the preparation of 2-substituted oxazoles via nickel-catalyzed C–S activation compared to traditional cyclodehydration approaches. The reaction of 2-(methylthio)oxazole with various organozinc reagents under NiCl2(PPh3)2 catalysis provides isolated yields ranging from 45% to 99%, depending on the organozinc partner [1]. In contrast, classical cyclodehydration methods typically afford low yields of 2-substituted oxazoles [2]. This quantitative advantage demonstrates the practical utility of 2-(methylthio)oxazole as a building block for modular, high-yielding diversification at the C2 position.
| Evidence Dimension | Synthetic yield for 2-substituted oxazole formation |
|---|---|
| Target Compound Data | 45-99% isolated yield (range across 9 organozinc reagents) |
| Comparator Or Baseline | Traditional cyclodehydration methods (unspecified yields, reported as 'low yields') |
| Quantified Difference | ≥45-99% yield improvement |
| Conditions | Ni-catalyzed Negishi-type cross-coupling with organozinc reagents in THF at 60°C |
Why This Matters
Procurement decisions should prioritize 2-(methylthio)oxazole for projects requiring efficient, high-yielding C2 diversification, as it eliminates the need for low-yielding, methodologically constrained cyclodehydration sequences.
- [1] Lee, K.; Counceller, C. M.; Stambuli, J. P. Nickel-Catalyzed Synthesis of Oxazoles via C-S Activation. Org. Lett. 2009, 11, 1457-1459. DOI: 10.1021/ol900260g View Source
- [2] Lee, K.; Counceller, C. M.; Stambuli, J. P. Nickel-Catalyzed Synthesis of Oxazoles via C-S Activation. Org. Lett. 2009, 11, 1457-1459. DOI: 10.1021/ol900260g View Source
